1-Ethyl-3-methylpiperazin-2-one
Description
1-Ethyl-3-methylpiperazin-2-one is a piperazine-derived heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms. The molecule features an ethyl group at the 1-position and a methyl group at the 3-position, with a ketone group at the 2-position (Figure 1). This structural configuration confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
1-ethyl-3-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-3-9-5-4-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNPVKYFGMVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214185-06-4 | |
| Record name | 1-ethyl-3-methylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylpiperazin-2-one can be synthesized through several methods. One common approach involves the nucleophilic addition of commercially available 3-methoxyphenylpiperazine on a suitable acceptor, such as carbodiimide or dihydroquinazoline . Another method includes the transformation of ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one into the piperazinoimidate using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate), followed by treatment with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to build the triazole ring .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in alkylated or acylated derivatives of the original compound.
Scientific Research Applications
1-Ethyl-3-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of various drugs, especially those targeting the central nervous system.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the nervous system. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-ethyl-3-methylpiperazin-2-one with structurally related piperazine derivatives, focusing on substituent effects, pharmacological activity, and synthetic utility.
Substituent Position and Type
Pharmacological Activity
- This compound: Limited direct pharmacological data are available, but its structural analogs (e.g., GPBA receptor modulators) show promise in insulin secretion and CNS disorders .
- 1-Methyl-3-phenylpiperazin-2-one : Exhibits higher affinity for serotonin receptors (5-HT6) due to phenyl substitution, making it a candidate for cognitive disorder therapy .
Biological Activity
Overview
1-Ethyl-3-methylpiperazin-2-one (C₇H₁₄N₂O) is a heterocyclic compound derived from piperazine, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties, particularly in neuropharmacology and oncology.
This compound is characterized by its piperazine ring structure, which contributes to its chemical reactivity and biological interactions. The compound's molecular weight is approximately 142.20 g/mol, and it exhibits solubility in various solvents, enhancing its utility in pharmaceutical formulations.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperazine moiety allows for modulation of neurotransmitter systems, potentially acting as an agonist or antagonist at various receptors. This interaction can influence signal transduction pathways, particularly those related to the central nervous system (CNS).
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anxiolytic Effects
Preliminary studies have suggested that the hydrobromide form of this compound may possess anxiolytic properties. It has been shown to influence neurotransmitter levels associated with anxiety disorders, making it a candidate for further investigation in the development of anti-anxiety medications .
Anticancer Potential
The compound has also been explored for its anticancer properties. Its structural similarities to other piperazine derivatives that have shown promise against various cancers indicate that this compound could be effective in inhibiting tumor growth or enhancing the effectiveness of existing chemotherapeutic agents .
Study on Neuroprotective Effects
A study conducted by researchers at a leading university investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Antimicrobial Activity Assessment
In another study assessing antimicrobial efficacy, this compound was tested against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other piperazine derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methylpiperazine | C₅H₁₂N₂ | Simpler structure; lacks ethyl group |
| 3-Methylpiperazine | C₅H₁₂N₂ | Similar structure; different substitution |
| 1-Isobutyl-3-methylpiperazin-2-one | C₈H₁₈N₂O | Contains an isobutyl group; different reactivity |
| (S)-1-Ethyl-3-Methylpiperazin-2-one | C₇H₁₄N₂O | Chiral center; may exhibit different activity |
This table illustrates how variations in structure can influence the biological properties of piperazine derivatives, with this compound standing out due to its unique substitution pattern.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
